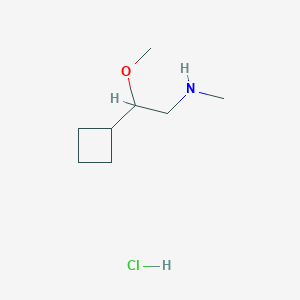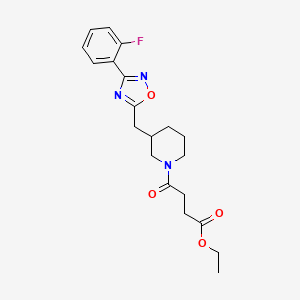
Ethyl 4-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C20H24FN3O4 and its molecular weight is 389.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles demonstrates the potential for Ethyl 4-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate in similar synthetic applications. These heterocycles include oxazoles, thiazoles, imidazoles, triazines, and pyridines, highlighting the compound's utility in creating pharmacologically relevant structures (Honey, M. A., Pasceri, R., Lewis, W., & Moody, C., 2012).
Antimicrobial Activities
The synthesis and antimicrobial evaluation of Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate suggest that compounds derived from or related to this compound could have promising antimicrobial properties. These compounds undergo structural modifications to enhance their biological activity, indicating the potential of this compound in the development of new antimicrobial agents (Kumar, A. D., Kumara, K., Lokanath, N. K., Kumar, K., & Prabhuswamy, M., 2016).
Anticancer Agents
The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids demonstrates the application of this compound and related compounds in developing potential anticancer agents. These compounds were evaluated for their anticancer activities, suggesting the role of such structures in medicinal chemistry and drug design for cancer therapy (Rehman, A., Ahtzaz, N., Abbasi, M., Siddiqui, Sz, Saleem, S., Manzoor, S., Iqbal, J., Virk, N., Chohan, T., & Shah, S., 2018).
Antioxidant and Antimicrobial Studies
Compounds synthesized from Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, sharing a core structure with this compound, have been evaluated for their antioxidant and antimicrobial activities. This indicates the potential for derivatives of this compound in creating compounds with desirable biological properties (Kumar, A. D., Naveen, S., Vivek, H. K., Prabhuswamy, M., Lokanath, N. K., & Kumar, K., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, including enzymes, receptors, and transporters . The specific target would depend on the exact structure and properties of the compound.
Mode of Action
The compound might interact with its target through various types of chemical bonds, such as ionic or covalent bonds, or through intermolecular forces like hydrogen bonding or van der Waals forces . The exact mode of action would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
The compound might affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme, it might inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, charge, polarity, and solubility. These properties would influence how the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits an enzyme, this might result in decreased production of a certain molecule, which could have various downstream effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules might influence the compound’s action, efficacy, and stability .
Future Directions
Properties
IUPAC Name |
ethyl 4-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4/c1-2-27-19(26)10-9-18(25)24-11-5-6-14(13-24)12-17-22-20(23-28-17)15-7-3-4-8-16(15)21/h3-4,7-8,14H,2,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBJXVJVQMYSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide](/img/structure/B2538182.png)
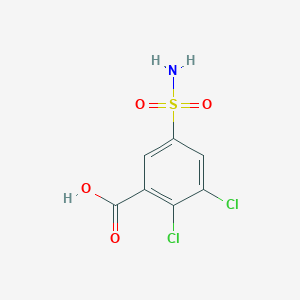
![1-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2538184.png)

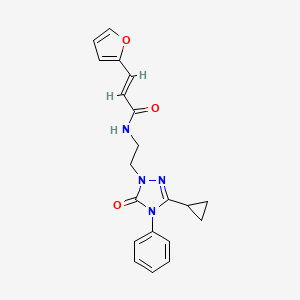

![2-methyl-4-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2538194.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2538197.png)
![N-(4-fluorobenzyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2538199.png)
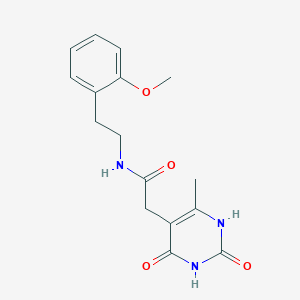

![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2538203.png)
